5-(Oxan-4-yl)-1,2-oxazole-3-carboxylic acid

Description

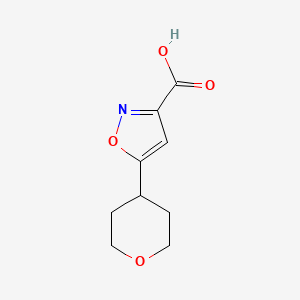

Chemical Structure and Properties 5-(Oxan-4-yl)-1,2-oxazole-3-carboxylic acid (CAS: 1782291-86-4) is a heterocyclic compound with the molecular formula C₉H₁₁NO₄ and a molecular weight of 197.19 g/mol . Its structure features a 1,2-oxazole core substituted at the 5-position with an oxan-4-yl (tetrahydropyranyl) group and a carboxylic acid moiety at the 3-position. The SMILES notation is OC(=O)c1noc(c1)C1CCOCC1, reflecting the saturated tetrahydropyran ring fused to the isoxazole heterocycle .

Applications This compound serves as a versatile building block in medicinal chemistry, particularly in synthesizing bioactive molecules like Ceapin-A7, which targets unfolded protein response pathways .

Properties

IUPAC Name |

5-(oxan-4-yl)-1,2-oxazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4/c11-9(12)7-5-8(14-10-7)6-1-3-13-4-2-6/h5-6H,1-4H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZGYCQCUICESQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C2=CC(=NO2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1782291-86-4 | |

| Record name | 5-(oxan-4-yl)-1,2-oxazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Oxan-4-yl)-1,2-oxazole-3-carboxylic acid typically involves the following steps:

Formation of the Oxazole Ring: The oxazole ring can be synthesized through cyclization reactions involving amino acids or their derivatives.

Introduction of the Oxan-4-yl Group: The oxan-4-yl group can be introduced through nucleophilic substitution reactions or coupling reactions with appropriate precursors.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 5-(Oxan-4-yl)-1,2-oxazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.

Reduction: Reduction reactions can be used to convert the carboxylic acid group to alcohols or aldehydes.

Substitution: Nucleophilic substitution reactions can be performed on the oxazole ring to introduce different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as amines and alcohols, along with suitable catalysts, are employed in substitution reactions.

Major Products Formed:

Oxidation Products: Esters, amides, and carboxylic acids.

Reduction Products: Alcohols and aldehydes.

Substitution Products: Various functionalized oxazoles.

Scientific Research Applications

5-(Oxan-4-yl)-1,2-oxazole-3-carboxylic acid is a chemical compound with a unique structure featuring an oxan-4-yl group attached to a 1,2-oxazole ring that has a carboxylic acid functional group. This structure gives the compound distinct chemical properties, making it useful in scientific and industrial applications.

Scientific Research Applications

This compound is used across various disciplines in scientific research.

Chemistry

- It serves as a building block in the synthesis of complex molecules.

- It is used as a reagent in organic synthesis.

Biology

- It can be employed in the study of biological systems.

- It is useful in the development of new drugs and therapeutic agents.

- Oxazole derivatives have a wide range of biological activities, and are used as antibacterial agents .

Industry

- It is used in the production of specialty chemicals and materials with unique properties.

Chemical Reactions

This compound can undergo several chemical reactions due to its functional groups.

- Oxidation The carboxylic acid group can be oxidized to produce derivatives like esters or amides.

- Reduction Reduction reactions can convert the carboxylic acid group to alcohols or aldehydes.

- Substitution Nucleophilic substitution reactions can introduce different functional groups on the oxazole ring.

Mechanism of Action

The mechanism by which 5-(Oxan-4-yl)-1,2-oxazole-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The oxazole ring and carboxylic acid group play crucial roles in binding to receptors or enzymes, leading to biological or chemical activity. The exact mechanism may vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Isoxazole Core

Heterocyclic Substituents

- 5-(Furan-2-yl)-1,2-oxazole-3-carboxylic Acid Molecular Formula: C₈H₅NO₄ Molecular Weight: 179.13 g/mol Key Differences: The furan-2-yl group introduces an aromatic, electron-rich heterocycle, enhancing π-π stacking interactions but reducing solubility compared to the saturated oxan-4-yl group. This compound is used in synthesizing pyrazole derivatives for antimicrobial research .

- 5-(Thiophen-2-yl)-1,2-oxazole-3-carboxylic Acid Molecular Formula: C₈H₅NO₃S Molecular Weight: 195.20 g/mol Key Differences: The thiophene substituent replaces oxygen with sulfur, increasing lipophilicity and metabolic stability. This substitution is advantageous in designing CNS-targeted drugs due to improved blood-brain barrier penetration .

Aliphatic and Saturated Ring Substituents

- 5-(MorpholinoMethyl)isoxazole-3-carboxylic Acid Hydrochloride Molecular Formula: C₉H₁₃ClN₂O₄ Molecular Weight: 248.66 g/mol Key Differences: The morpholinylmethyl group introduces a secondary amine, enabling hydrochloride salt formation (enhancing aqueous solubility). This compound is used in protease inhibition studies .

- 5-(3-Hydroxyoxetan-3-yl)-1,2-oxazole-3-carboxylic Acid Molecular Formula: C₇H₇NO₅ Molecular Weight: 185.10 g/mol Key Differences: The oxetane ring with a hydroxyl group adds polarity and strain, improving solubility while maintaining conformational rigidity. This scaffold is prized in fragment-based drug discovery .

Aromatic and Halogenated Substituents

Phenyl Derivatives

- 5-(4-Cyanophenyl)-1,2-oxazole-3-carboxylic Acid Molecular Formula: C₁₁H₆N₂O₃ Molecular Weight: 214.18 g/mol Key Differences: The electron-withdrawing cyano group lowers the pKa of the carboxylic acid (predicted pKa ~3.3), enhancing ionization and solubility in polar solvents .

- 5-(2-Chlorophenyl)-1,2-oxazole-3-carboxylic Acid Molecular Formula: C₁₀H₆ClNO₃ Molecular Weight: 223.61 g/mol Key Differences: Chlorine increases lipophilicity and metabolic resistance, making this derivative suitable for antibacterial applications .

Phenoxymethyl Derivatives

- 5-(2,4-Dichlorophenoxymethyl)-1,2-oxazole-3-carboxylic Acid Molecular Formula: C₁₁H₇Cl₂NO₄ Molecular Weight: 288.08 g/mol Key Differences: The dichlorophenoxymethyl group significantly enhances lipophilicity (predicted logP ~3.5), favoring membrane permeability but risking hepatotoxicity .

Hybrid Heterocyclic Systems

- 5-{2-[(4-Methylphenyl)amino]-1,3-thiazol-4-yl}-1,2-oxazole-3-carboxylic Acid Molecular Formula: C₁₄H₁₀N₄O₃S Molecular Weight: 314.32 g/mol Key Differences: The thiazole-aminophenyl substituent enables competitive enzyme inhibition (IC₅₀ = 110 μM against StCysE), highlighting its role in antimicrobial resistance research .

5-(1-Ethyl-5-methylpyrazol-4-yl)-1,2-oxazole-3-carboxylic Acid

Comparative Analysis Table

Biological Activity

5-(Oxan-4-yl)-1,2-oxazole-3-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound features a five-membered oxazole ring fused with a tetrahydrofuran moiety. The presence of a carboxylic acid functional group enhances its reactivity and interaction with biological targets. The oxazole ring is known for its diverse roles in medicinal chemistry, particularly in the development of therapeutic agents.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cell proliferation in cancer cell lines, showing potential as an anticancer agent.

- Antimicrobial Activity : The compound has demonstrated antibacterial effects against several bacterial strains, indicating its potential use in treating infections.

The mechanism of action for this compound involves interaction with specific molecular targets. It is believed to inhibit certain enzymes and receptors that play critical roles in inflammation and cell proliferation. Ongoing investigations aim to elucidate the precise pathways affected by this compound.

Comparative Studies

Comparative studies with similar compounds highlight the unique biological profile of this compound. For instance:

| Compound | Structure | Unique Features |

|---|---|---|

| 5-(Oxan-4-yl)-1,3-thiazole | Thiazole Structure | Exhibits strong antibacterial activity |

| 5-(Oxan-4-yl)-1,2-thiazole | Thiazole Structure | Investigated for anti-inflammatory effects |

These comparisons illustrate how structural variations influence biological activity and therapeutic potential.

Case Studies and Research Findings

- Antiproliferative Activity : A study evaluated the antiproliferative effects of various oxazole derivatives, including this compound. The results indicated significant cytotoxicity against human tumor cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma) .

- Antimicrobial Efficacy : In antimicrobial assays, this compound showed promising results against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values were comparable to established antibiotics .

- Mechanistic Insights : Molecular docking studies have been employed to predict the binding interactions between this compound and target proteins involved in cancer progression and microbial resistance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.